molecular formula C10H15N B7842005 2-(O-tolyl)propan-2-amine

2-(O-tolyl)propan-2-amine

Cat. No.: B7842005
M. Wt: 149.23 g/mol
InChI Key: SVHFBAAZRDCASE-UHFFFAOYSA-N
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Description

2-(O-tolyl)propan-2-amine is a chemical compound with the molecular formula C10H16ClN. It is a derivative of toluene and is commonly used in various chemical and pharmaceutical applications. This compound is known for its stability and reactivity, making it a valuable substance in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(O-tolyl)propan-2-amine can be synthesized through several methods. One common approach involves the reaction of 2-methylbenzyl chloride with methylamine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is usually purified through recrystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: 2-(O-tolyl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, in the presence of a base or acid catalyst.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Secondary amines.

    Substitution: Various substituted amines and derivatives.

Scientific Research Applications

2-(O-tolyl)propan-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(O-tolyl)propan-2-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-(O-tolyl)propan-2-amine can be compared with other similar compounds such as:

    1-Methyl-1-(4-tolyl)ethylaMine hydrochloride: Similar structure but with a different position of the methyl group on the benzene ring.

    1-Methyl-1-phenylethylamine hydrochloride: Lacks the methyl group on the benzene ring, leading to different reactivity and properties.

    2-Methyl-2-phenylpropan-1-amine hydrochloride: Different substitution pattern on the carbon chain, affecting its chemical behavior.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and interaction with other molecules, making it a valuable compound in various applications.

Properties

IUPAC Name

2-(2-methylphenyl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-8-6-4-5-7-9(8)10(2,3)11/h4-7H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHFBAAZRDCASE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C)(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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